molecular formula C3H10ClN B3319169 (2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine CAS No. 107766-37-0

(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine

Cat. No.: B3319169
CAS No.: 107766-37-0
M. Wt: 105.63 g/mol
InChI Key: SZYJELPVAFJOGJ-HMROAWRFSA-N
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Description

(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including:

    Catalytic Exchange Reactions: Using a deuterium gas atmosphere in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Chemical Exchange Reactions: Employing deuterated reagents such as deuterated water or deuterated solvents to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic exchange processes, where the non-deuterated precursor is exposed to deuterium gas under controlled conditions. This method ensures high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more deuterium atoms are replaced by other atoms or groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Substitution Reactions: Often involve halogenating agents or nucleophiles.

    Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: May involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various deuterated derivatives, while oxidation and reduction reactions can produce deuterated alcohols, ketones, or amines.

Scientific Research Applications

(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine is utilized in several scientific fields:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.

    Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and efficacy of pharmaceuticals.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism by which (2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine exerts its effects is primarily through the incorporation of deuterium atoms, which alters the compound’s physical and chemical properties. Deuterium’s greater mass compared to hydrogen leads to changes in bond strength and reaction kinetics, affecting how the compound interacts with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine
  • Deuterated dimethylamine

Uniqueness

(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine is unique due to its specific deuteration pattern, which provides distinct advantages in stability and reaction kinetics. Compared to similar compounds, it offers enhanced performance in scientific research applications, particularly in studies involving kinetic isotope effects and metabolic tracing.

Properties

IUPAC Name

(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3;/hD
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYJELPVAFJOGJ-HMROAWRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].[2H]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745687
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--(~2~H)hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107766-37-0
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--(~2~H)hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107766-37-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Reactant of Route 2
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Reactant of Route 3
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Reactant of Route 4
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Reactant of Route 5
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine

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